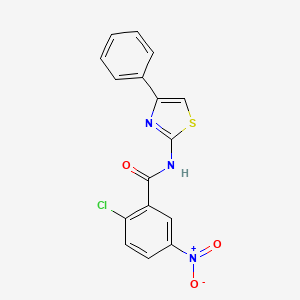

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c17-13-7-6-11(20(22)23)8-12(13)15(21)19-16-18-14(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNWRJLKJMUBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple stepsThe final step involves coupling the thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine .

Chemical Reactions Analysis

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

Biological Research: It has been used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Role of Substituents

- Nitro and Chloro Groups : The 5-nitro and 2-chloro positions in the target compound are critical for PPARγ antagonism. In contrast, 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () retains the nitro group but substitutes the thiazole with a methoxy-methylphenyl group, which may alter receptor binding affinity .

- Thiazole Modifications : Replacing the 4-phenyl group with 4-methyl (AB4) or 5-chloro (RM-4848) shifts biological targets. For example, RM-4848’s hydroxy group enhances solubility but reduces PPARγ affinity compared to the nitro group in the target compound .

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The 4-phenyl-thiazole and nitro-chloro benzamide combination in the target compound optimizes PPARγ binding. Substitutions like methoxy () or sulfanyl () groups reduce this specificity but may enhance other interactions.

- Therapeutic Potential: While filapixant () and nitazoxanide derivatives () are in clinical use, the target compound’s unique profile warrants further investigation for inflammatory and viral diseases.

Biological Activity

2-Chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an antimicrobial agent, with studies indicating efficacy against various bacterial and fungal strains.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Identifiers:

- CAS Number: 307536-44-3

- IUPAC Name: this compound

- Molecular Weight: 328.69 g/mol

Synthesis

The synthesis typically involves multiple steps, including the coupling of a thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method highlights the compound's complex organic nature and its potential for further modifications to enhance biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action is believed to involve the inhibition of protein synthesis in microbial cells, leading to cell death.

Case Studies and Research Findings

- Antibacterial Activity:

- Antifungal Activity:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The thiazole ring is essential for its antimicrobial properties.

- The presence of electron-withdrawing groups (like nitro and chloro) enhances its reactivity and interaction with biological targets.

Comparative Analysis

The compound can be compared with other thiazole derivatives to evaluate relative potency and efficacy:

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 8 | Antibacterial |

| N-(4-bromophenyl)-thiazole derivative | - | 16 | Antibacterial |

| Thiazole-based antifungal agent | - | 12 | Antifungal |

The proposed mechanism involves:

- Inhibition of Protein Synthesis: The compound binds to specific sites on bacterial ribosomes, disrupting protein production.

- Disruption of Cell Membrane Integrity: It may also affect membrane permeability, leading to cell lysis.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions starting with thiazole derivatives and benzamide precursors. A key step includes coupling a substituted benzoyl chloride (e.g., 2-chloro-5-nitrobenzoyl chloride) with 4-phenyl-1,3-thiazol-2-amine under basic conditions. Triethylamine in dioxane is often used to neutralize HCl generated during amide bond formation. Reaction conditions (20–25°C) and purification via filtration/recrystallization (ethanol-DMF mixtures) are critical for high yields . Parallel methods for analogous compounds emphasize controlled pH and inert atmospheres to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods. Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., nitro group at C5, chloro at C2), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, intermolecular hydrogen bonds (N–H⋯N) and π-stacking interactions stabilize the lattice, as observed in related benzamide-thiazole hybrids .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity of acyl chlorides.

- Catalysts : Triethylamine or pyridine facilitates deprotonation of thiazol-2-amine, accelerating nucleophilic attack on the benzoyl chloride .

- Inert atmospheres : Nitrogen/argon prevents oxidation of sensitive functional groups (e.g., nitro) during prolonged reactions .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures removes unreacted starting materials .

Q. How do structural modifications influence biological activity?

Substitutions on the benzamide or thiazole ring modulate interactions with biological targets. For example:

- Nitro group (C5) : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase) in anaerobic organisms .

- Chloro group (C2) : Improves lipophilicity, affecting membrane permeability in cell-based assays . Comparative studies on analogs (e.g., 2-fluoro vs. 2-chloro derivatives) reveal that halogen electronegativity correlates with inhibitory potency against cancer cell lines .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., PFOR). The nitro group’s orientation in the binding pocket is critical for hydrogen bonding with conserved residues .

- Molecular dynamics (MD) : Simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., π-π stacking with phenylalanine residues) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = ~3.2, indicating moderate blood-brain barrier penetration) .

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies often arise from assay variability. Recommended approaches include:

- Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources.

- Dose-response curves : Compare IC50 values under identical conditions (pH, temperature).

- Crystallographic validation : Co-crystal structures (e.g., with PFOR) confirm binding modes, distinguishing true activity from assay artifacts .

Methodological Notes

- SHELX refinement : For crystallographic data, SHELXL-2018 is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility, as minor variations significantly impact yields in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.